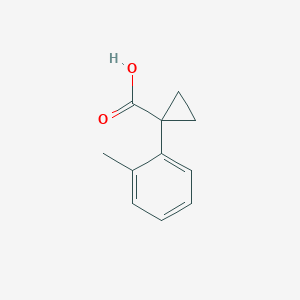

1-(2-Methylphenyl)cyclopropanecarboxylic acid

Description

The exact mass of the compound 1-(2-Methylphenyl)cyclopropanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Methylphenyl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methylphenyl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-4-2-3-5-9(8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCZBOKUHKAUHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-10-5 | |

| Record name | 1-(2-methylphenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Methylphenyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropane Motif

The cyclopropane ring, a three-membered carbocycle, is a recurring and valuable structural motif in numerous biologically active molecules. Its inherent ring strain, a consequence of the 60° C-C-C bond angles deviating significantly from the ideal 109.5°, imparts unique electronic and conformational properties. In the context of drug design, the incorporation of a cyclopropane ring can enhance metabolic stability, improve binding affinity to biological targets, and serve as a rigid scaffold to orient functional groups in a desired three-dimensional space. The addition of an aryl substituent, such as the 2-methylphenyl group, further expands the chemical space, allowing for fine-tuning of steric and electronic properties.

Chemical Identity and Characterization

While a dedicated CAS Registry Number for 1-(2-Methylphenyl)cyclopropanecarboxylic acid could not be definitively identified, its chemical structure and identifiers can be inferred. For comparative purposes, the chemical identifiers for the closely related and more widely documented isomer, 1-(4-Methylphenyl)cyclopropanecarboxylic acid, are provided below.

Table 1: Chemical Identifiers for 1-(4-Methylphenyl)cyclopropanecarboxylic acid

| Identifier | Value |

| CAS Number | 83846-66-6 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 1-(4-methylphenyl)cyclopropane-1-carboxylic acid |

| SMILES | Cc1ccc(cc1)C1(CC1)C(=O)O |

| InChI | InChI=1S/C11H12O2/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) |

Synthetic Methodologies for 1-Aryl-Cyclopropanecarboxylic Acids

The synthesis of 1-aryl-cyclopropanecarboxylic acids can be approached through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. A common and effective strategy involves the cyclopropanation of an appropriate alkene precursor.

General Synthesis Workflow

A generalized workflow for the synthesis of 1-aryl-cyclopropanecarboxylic acids is depicted below. This typically involves the preparation of a suitable α,β-unsaturated ester, followed by a cyclopropanation reaction, and subsequent hydrolysis to yield the target carboxylic acid.

Caption: Generalized workflow for the synthesis of 1-aryl-cyclopropanecarboxylic acids.

Detailed Experimental Protocol: Synthesis of 1-(2-Methylphenyl)cyclopropanecarboxylic Acid (Proposed)

This protocol describes a plausible, non-validated synthetic route to 1-(2-Methylphenyl)cyclopropanecarboxylic acid, adapted from general methods for similar compounds.

Step 1: Synthesis of Ethyl 2-(2-methylphenyl)acrylate

This step involves a Horner-Wadsworth-Emmons reaction to generate the necessary α,β-unsaturated ester.

-

Reagents and Equipment:

-

2-Methylbenzaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen atmosphere setup.

-

-

Procedure:

-

Suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the suspension.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the ylide.

-

Cool the reaction mixture back to 0 °C and add 2-methylbenzaldehyde (1.0 equivalent) dropwise.

-

Let the reaction proceed at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 2-(2-methylphenyl)acrylate.

-

Step 2: Cyclopropanation via Simmons-Smith Reaction

The Simmons-Smith reaction is a widely used method for converting alkenes to cyclopropanes.[1]

-

Reagents and Equipment:

-

Ethyl 2-(2-methylphenyl)acrylate

-

Diiodomethane (CH₂I₂)

-

Zinc-copper couple (Zn-Cu)

-

Anhydrous diethyl ether

-

Round-bottom flask, magnetic stirrer, condenser, and nitrogen atmosphere setup.

-

-

Procedure:

-

Activate the zinc-copper couple according to standard procedures.

-

In a flask under a nitrogen atmosphere, add the activated Zn-Cu couple and anhydrous diethyl ether.

-

Add diiodomethane (1.5 equivalents) to the suspension.

-

Gently heat the mixture to initiate the formation of the organozinc reagent (a gentle reflux should be observed).

-

Cool the mixture and add a solution of ethyl 2-(2-methylphenyl)acrylate (1.0 equivalent) in diethyl ether dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove unreacted zinc.

-

Carefully quench the filtrate with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-(2-methylphenyl)cyclopropanecarboxylate.

-

Step 3: Hydrolysis to 1-(2-Methylphenyl)cyclopropanecarboxylic Acid

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Reagents and Equipment:

-

Crude ethyl 1-(2-methylphenyl)cyclopropanecarboxylate

-

Ethanol

-

Aqueous sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Round-bottom flask, magnetic stirrer, and condenser.

-

-

Procedure:

-

Dissolve the crude ester in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to a pH of approximately 2 with hydrochloric acid, which should precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-(2-methylphenyl)cyclopropanecarboxylic acid.

-

Potential Applications in Drug Discovery and Development

Aryl-substituted cyclopropanecarboxylic acids are valuable building blocks in medicinal chemistry. The unique conformational constraints and electronic properties of the cyclopropane ring can lead to improved pharmacological profiles of drug candidates.

-

Scaffolding: The rigid cyclopropane ring can act as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkynes, providing a fixed orientation for pharmacophoric elements.

-

Metabolic Stability: The cyclopropane moiety is generally resistant to metabolic degradation, which can lead to an increased half-life of a drug molecule.

-

Chirality and Stereochemistry: The synthesis of enantiomerically pure cyclopropane derivatives allows for the exploration of stereospecific interactions with biological targets, which is crucial for optimizing drug efficacy and reducing off-target effects.

Conclusion

1-(2-Methylphenyl)cyclopropanecarboxylic acid represents an interesting, albeit less documented, member of the aryl-cyclopropanecarboxylic acid family. While a specific CAS number remains elusive, its synthesis can be achieved through established chemical transformations. The methodologies outlined in this guide provide a solid foundation for researchers to produce this and related compounds for further investigation. The unique structural and electronic properties of this class of molecules hold significant promise for their application in the design and development of novel therapeutics and advanced materials.

References

-

Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

- Google Patents.

-

Organic Syntheses. cyclopropanecarboxylic acid. [Link]

-

PubChem. 1-(p-Tolyl)cyclopropanecarboxylic acid. [Link]

-

Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]

Sources

1-(2-Methylphenyl)cyclopropanecarboxylic acid as a pharmaceutical building block

An In-Depth Technical Guide to 1-(2-Methylphenyl)cyclopropanecarboxylic Acid as a Pharmaceutical Building Block

Introduction: The Strategic Value of Constrained Scaffolds in Drug Design

In modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. The incorporation of rigid, three-dimensional scaffolds is a proven strategy to achieve these goals. Among these, the cyclopropane ring has emerged as a particularly valuable motif.[1][2] Its inherent strain and unique electronic properties confer a range of benefits, including metabolic stability, conformational rigidity, and the ability to serve as a non-classical bioisostere for various functional groups.[3][4]

When combined with an ortho-substituted phenyl ring, as in 1-(2-methylphenyl)cyclopropanecarboxylic acid , the resulting building block offers a unique confluence of properties. The cyclopropyl moiety provides a rigid anchor and metabolic shield, while the 2-methylphenyl (o-tolyl) group introduces specific steric and electronic features that can be exploited to fine-tune interactions with biological targets and modulate physicochemical properties. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, and strategic application of this valuable pharmaceutical intermediate.

Physicochemical and Structural Properties

The utility of a building block is fundamentally dictated by its intrinsic properties. The combination of the cyclopropane ring and the o-tolyl group in 1-(2-methylphenyl)cyclopropanecarboxylic acid results in a distinct set of characteristics crucial for drug design.

| Property | Value / Description | Significance in Drug Discovery |

| Molecular Formula | C₁₁H₁₂O₂ | Provides the basic atomic composition. |

| Molecular Weight | 176.21 g/mol | Falls within the desirable range for lead-like and drug-like molecules (Lipinski's Rule of Five). |

| pKa (Predicted) | 4.20 ± 0.20 | The acidity of the carboxylic acid is typical for this class, allowing for salt formation to improve solubility and enabling its function as a key attachment point for derivatization. |

| logP (Predicted) | 2.5 ± 0.5 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which is critical for oral bioavailability. |

| Structural Rigidity | High | The three-membered ring severely restricts bond rotation, which can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and reducing the entropic penalty upon binding to a target.[4] |

| Metabolic Stability | Enhanced | The C-H bonds of the cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to analogous alkyl chains.[3][5] The ortho-methyl group can also sterically hinder metabolism of the aromatic ring. |

Synthesis of the Core Building Block

The most direct and scalable synthesis of 1-(aryl)cyclopropanecarboxylic acids proceeds via a two-step sequence involving cyclopropanation of an arylacetonitrile followed by hydrolysis. This method is robust and amenable to various substitutions on the aromatic ring.

Overall Synthetic Workflow

Caption: Synthetic route to the target building block.

Detailed Experimental Protocol: Synthesis of 1-(2-Methylphenyl)cyclopropanecarboxylic Acid

This protocol is adapted from established methods for the synthesis of analogous 1-phenylcyclopropane carboxylic acid derivatives.[6]

Step 1: Synthesis of 1-(2-Methylphenyl)cyclopropanecarbonitrile

-

Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-(2-methylphenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (2.0-3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 eq).

-

Base Addition: While stirring vigorously, add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH) (5.0-8.0 eq) dropwise, ensuring the internal temperature does not exceed 60 °C. The use of a phase-transfer catalyst is critical here to facilitate the transport of the hydroxide anion into the organic phase to deprotonate the acetonitrile.

-

Reaction: Heat the biphasic mixture to 55-60 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting acetonitrile is consumed.

-

Workup: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., dichloromethane or ethyl acetate). Separate the layers. Wash the organic layer with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude nitrile can be purified by vacuum distillation or flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Step 2: Hydrolysis to 1-(2-Methylphenyl)cyclopropanecarboxylic Acid

-

Reactor Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1-(2-methylphenyl)cyclopropanecarbonitrile (1.0 eq) from the previous step with concentrated hydrochloric acid (HCl) (10-15 volumes).

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The hydrolysis of the nitrile to the carboxylic acid is typically accompanied by the formation of a solid precipitate (the hydrochloride salt of the corresponding ammonium byproduct).

-

Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath. The carboxylic acid product will often precipitate. Filter the solid product and wash with cold water. Alternatively, extract the cooled mixture with an organic solvent like ethyl acetate.

-

Purification: The crude acid can be recrystallized from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to afford the final product with high purity.

Strategic Applications in Medicinal Chemistry

The true value of 1-(2-methylphenyl)cyclopropanecarboxylic acid lies in its ability to address multiple challenges in drug discovery simultaneously.

Caption: Core advantages of the building block in drug design.

-

Metabolic Shielding: The cyclopropyl group is a well-established "metabolic shield." Its high C-H bond dissociation energy makes it less susceptible to oxidation by CYP enzymes, a primary route of drug metabolism.[5] Replacing a metabolically labile group (like an isopropyl or ethyl group) with a cyclopropyl moiety can significantly increase a compound's half-life and oral bioavailability. The ortho-methyl group on the phenyl ring further contributes by sterically hindering access to the aromatic system, another common site of metabolic attack.

-

Conformational Constraint for Enhanced Potency: The rigid nature of the cyclopropane ring locks the attached 2-methylphenyl group into a more defined spatial orientation compared to a flexible alkyl chain.[2][3] This pre-organization can align the pharmacophoric elements of the molecule into the optimal geometry for binding to a biological target, leading to a significant increase in potency. This principle has been successfully applied in the design of various CNS agents and enzyme inhibitors.[7]

-

Vector for Synthesis and SAR Exploration: The carboxylic acid functionality is an exceptionally versatile chemical handle. It allows the 1-(2-methylphenyl)cyclopropyl scaffold to be readily incorporated into a lead molecule via standard amide or ester bond-forming reactions. This provides a clear vector for Structure-Activity Relationship (SAR) studies, enabling chemists to explore the chemical space around the core scaffold efficiently.

Exemplary Derivatization: Amide Coupling Protocol

The following is a general, robust protocol for coupling the title acid to a primary or secondary amine, a cornerstone reaction in pharmaceutical synthesis.

-

Reagent Preparation: In an inert atmosphere (N₂ or Ar), dissolve 1-(2-methylphenyl)cyclopropanecarboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activator Addition: Add a coupling agent such as HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq). The choice of coupling agent depends on the steric hindrance and nucleophilicity of the amine; HATU is generally more effective for challenging couplings.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture. This scavenges the acid produced during the activation step.

-

Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction with an organic solvent and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amide by flash column chromatography or recrystallization.

Conclusion

1-(2-Methylphenyl)cyclopropanecarboxylic acid is more than a simple intermediate; it is a sophisticated building block engineered to solve common problems in drug discovery. It offers a pre-packaged solution for enhancing metabolic stability, enforcing a bioactive conformation, and providing a versatile anchor for synthetic elaboration. Its unique combination of a rigid cyclopropyl core and a sterically defined ortho-tolyl group makes it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics with superior pharmacological profiles. As the demand for molecules with optimized ADME properties continues to grow, the strategic deployment of such well-designed building blocks will remain a cornerstone of successful drug development programs.

References

-

MDPI. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]

-

Bioactive Compounds in Health and Disease. (2024, October 7). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Available from: [Link]

-

PMC. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Available from: [Link]

-

PubChem. (n.d.). Cyclopropanecarboxylic acid, 2-methyl-1-(phenylmethyl)-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester. Available from: [Link]

- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

-

PubMed. (n.d.). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Available from: [Link]

-

Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Available from: [Link]

-

Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups. Available from: [Link]

-

Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Available from: [Link]

-

PubMed. (2016, October 13). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

-

Scientific Update - UK. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Available from: [Link]

-

ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Cyclopropanation of 2-Methylstyrene Derivatives

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Chemistry

The cyclopropyl group, the smallest of the cycloalkanes, is far more than a mere structural curiosity. Its inherent ring strain, a consequence of its 60° bond angles, imbues it with unique electronic properties, including enhanced π-character in its C-C bonds.[1][2] In the realms of medicinal chemistry and drug development, the incorporation of a cyclopropane ring can be a transformative strategy. It can enhance metabolic stability by fortifying C-H bonds against oxidative degradation, improve binding affinity to biological targets through conformational rigidity, and modulate physicochemical properties to optimize pharmacokinetics.[1][3][4] The cyclopropyl motif is a prevalent feature in numerous approved pharmaceuticals, underscoring its significance.[1][5]

2-Methylstyrene and its derivatives are common and valuable substrates in organic synthesis. Their cyclopropanation leads to the formation of 1-methyl-1-arylcyclopropanes, a structural motif of considerable interest. However, the presence of the α-methyl group introduces specific stereochemical challenges, namely the control of diastereoselectivity and, for asymmetric processes, enantioselectivity. This guide provides an in-depth overview of established and contemporary protocols for the cyclopropanation of 2-methylstyrene derivatives, offering detailed experimental procedures and insights into the underlying mechanistic principles to aid researchers in selecting and implementing the optimal strategy for their synthetic goals.

I. Simmons-Smith and Related Carbenoid-Based Cyclopropanations

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and functional group tolerance.[6][7] It involves the reaction of an alkene with an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[7][8][9]

Core Mechanism and Stereochemical Control

The active species in the Simmons-Smith reaction is a zinc carbenoid, often represented as (IZn)₂CHI or a related species.[8][9] The reaction proceeds through a concerted, cheletropic mechanism where the carbene is delivered to the same face of the double bond, resulting in a stereospecific syn-addition.[8][10] The stereochemistry of the starting alkene is therefore retained in the cyclopropane product.[8] For substrates containing directing groups, such as allylic alcohols, the carbenoid can coordinate to the heteroatom, leading to highly diastereoselective cyclopropanation.[6][9]

Experimental Protocol: Classic Simmons-Smith Cyclopropanation

This protocol provides a general procedure for the cyclopropanation of 2-methylstyrene using a zinc-copper couple.

Materials:

-

2-Methylstyrene

-

Diiodomethane (CH₂I₂)

-

Zinc dust

-

Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)₂)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add zinc dust (2.0 eq) and a catalytic amount of copper(I) chloride or copper(II) acetate (approx. 10 mol% relative to zinc). Heat the flask gently under vacuum and then cool to room temperature under a nitrogen atmosphere.

-

Reaction Setup: Add anhydrous diethyl ether or DCM to the activated zinc. To this suspension, add diiodomethane (1.5 eq) dropwise via a syringe at room temperature. The mixture may become warm and start to reflux gently. Stir for 30-60 minutes, during which the color may turn grayish.

-

Substrate Addition: Add a solution of 2-methylstyrene (1.0 eq) in the same anhydrous solvent to the carbenoid mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or DCM (3 x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-methyl-1-phenylcyclopropane.

Modifications and Enhancements

-

Furukawa Modification: The use of diethylzinc (Et₂Zn) in place of the zinc-copper couple can lead to a more reactive and often more selective cyclopropanating agent.[7][9]

-

Denmark's Conditions: A highly reactive carbenoid can be generated from diethylzinc and chloroiodomethane (ClCH₂I), which can be advantageous for less reactive alkenes.[9]

II. Transition Metal-Catalyzed Cyclopropanations

The use of transition metal catalysts, particularly those based on rhodium, copper, and iron, in conjunction with diazo compounds, represents a powerful and versatile approach to cyclopropanation.[11][12] These methods offer access to a wide range of cyclopropane products, often with high levels of stereocontrol.

General Catalytic Cycle

The generally accepted mechanism for these reactions involves the initial reaction of the diazo compound with the metal catalyst to form a metal-carbene intermediate after the extrusion of dinitrogen.[11] This highly reactive species then transfers the carbene moiety to the alkene in a concerted or stepwise fashion to furnish the cyclopropane product and regenerate the catalyst.

Caption: Generalized catalytic cycle for metal-catalyzed cyclopropanation.

A. Rhodium-Catalyzed Cyclopropanation

Dirhodium(II) carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds.[11][13] The use of chiral dirhodium catalysts has enabled significant advances in asymmetric cyclopropanation.[14]

Protocol: Rhodium-Catalyzed Cyclopropanation of 2-Methylstyrene with Ethyl Diazoacetate (EDA)

Materials:

-

2-Methylstyrene

-

Ethyl diazoacetate (EDA)

-

Dirhodium tetraacetate [Rh₂(OAc)₄]

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Silica gel for purification

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 2-methylstyrene (1.0 eq) and a catalytic amount of dirhodium tetraacetate (e.g., 0.1-1 mol%) in anhydrous DCM.

-

Slow Addition of Diazo Compound: Add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over several hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the diazo compound (a yellow color) and the formation of the product by TLC or GC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to separate the diastereomeric products and remove the catalyst.

B. Copper-Catalyzed Cyclopropanation

Copper complexes, often in conjunction with chiral ligands, are widely used for enantioselective cyclopropanation reactions.[15][16] Both Cu(I) and Cu(II) precursors can be effective.

Protocol: Copper-Catalyzed Asymmetric Cyclopropanation

This protocol is a general representation and the choice of the specific chiral ligand is crucial for achieving high enantioselectivity.

Materials:

-

2-Methylstyrene

-

tert-Butyl diazoacetate

-

Copper(I) trifluoromethanesulfonate benzene complex [Cu(OTf)]₂·C₆H₆ or Copper(II) acetylacetonate [Cu(acac)₂]

-

Chiral bis(oxazoline) (BOX) or other suitable chiral ligand

-

Anhydrous solvent (e.g., DCM, chloroform, or toluene)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under nitrogen, stir the copper precursor (e.g., 1 mol%) and the chiral ligand (e.g., 1.1 mol%) in the anhydrous solvent at room temperature for 30-60 minutes to form the active catalyst complex.

-

Reaction Initiation: Add 2-methylstyrene (1.0 eq) to the catalyst solution.

-

Diazo Compound Addition: Slowly add a solution of the diazoacetate (1.2 eq) in the same solvent via a syringe pump over an extended period (e.g., 4-8 hours).

-

Reaction Progression: Maintain the reaction at the optimal temperature (which can range from -20 °C to room temperature depending on the specific catalytic system) and monitor by TLC or GC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by flash column chromatography to isolate the enantioenriched cyclopropane products.

C. Iron-Catalyzed Cyclopropanation

Iron-based catalysts offer a more sustainable and cost-effective alternative to precious metal catalysts.[17][18][19] Iron porphyrin complexes have shown particular promise in stereoselective cyclopropanation reactions.[18][19][20] Recent developments have also demonstrated the efficacy of iron(III)-based metalloradical catalysis for asymmetric cyclopropanation.[21]

Protocol: Iron Porphyrin-Catalyzed Cyclopropanation

Materials:

-

2-Methylstyrene

-

Ethyl diazoacetate (EDA)

-

Iron(III) meso-tetraphenylporphyrin chloride [Fe(TPP)Cl] or a chiral iron porphyrin complex[18]

-

Reducing agent (e.g., sodium borohydride or cobaltocene, if starting with Fe(III) and an Fe(II) active species is required)

-

Anhydrous solvent (e.g., THF, DCM, or toluene)

Procedure:

-

Catalyst Activation (if necessary): If using an Fe(III) precursor that requires reduction to the active Fe(II) state, dissolve the Fe(III) porphyrin complex in the anhydrous solvent and add the reducing agent. Stir until the color change indicates the formation of the Fe(II) species.

-

Reaction Setup: To the solution of the active iron catalyst, add 2-methylstyrene (1.0 eq).

-

Diazo Addition: Slowly add a solution of EDA (1.1 eq) in the same solvent via a syringe pump.

-

Reaction Monitoring: Stir at the appropriate temperature (room temperature to reflux, depending on the catalyst) and monitor the reaction progress.

-

Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure and purify the crude product by column chromatography.

III. Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have emerged as powerful strategies for asymmetric cyclopropanation, avoiding the use of potentially toxic or expensive metals.

Organocatalytic Cyclopropanation

Organocatalytic methods often employ chiral amines, phosphoric acids, or other small organic molecules to catalyze the reaction between an alkene and a suitable carbene precursor, such as a stabilized ylide or a diazo compound.[22][23][24] These reactions can proceed through various mechanisms, including the formation of ylides or via activation of the reactants through hydrogen bonding.

Biocatalytic Cyclopropanation

Engineered enzymes, particularly hemoproteins like myoglobin and cytochrome P450s, have been developed as highly efficient and stereoselective catalysts for cyclopropanation.[17][25][26] These "carbene transferases" can provide access to cyclopropanes with exceptional levels of diastereo- and enantioselectivity, often under mild, aqueous conditions.

Data Summary and Comparison of Protocols

The choice of protocol will depend on the specific requirements of the synthesis, including desired stereoselectivity, substrate scope, cost, and scalability. The following table provides a qualitative comparison of the methods discussed.

| Protocol | Catalyst System | Carbene Source | Key Advantages | Key Considerations | Diastereoselectivity | Enantioselectivity |

| Simmons-Smith | Zn(Cu) or Et₂Zn | CH₂I₂ | High functional group tolerance, reliable, stereospecific.[6][7] | Stoichiometric zinc, potentially harsh for some substrates. | N/A (for CH₂) | Achiral (unless chiral auxiliaries are used). |

| Rhodium-Catalyzed | [Rh₂(OAc)₄] or chiral Rh(II) complexes | Diazoacetates | High efficiency, excellent for asymmetric versions.[13][14] | Cost of rhodium, safety with diazo compounds. | Moderate to High | Good to Excellent (with chiral catalysts).[14] |

| Copper-Catalyzed | Cu(I)/Cu(II) with chiral ligands | Diazoacetates | Readily available catalysts, well-established for asymmetric synthesis.[15] | Ligand screening often necessary, safety with diazo compounds. | Moderate to High | Good to Excellent (with chiral ligands). |

| Iron-Catalyzed | Iron porphyrins or other Fe complexes | Diazoacetates | Low cost, sustainable, high turnover numbers.[18][21] | Can require a reducing agent, stereoselectivity is catalyst-dependent. | Good to Excellent | Moderate to Excellent (with chiral catalysts).[18][21] |

| Biocatalytic | Engineered Hemoproteins | Diazoacetates | Exceptional stereoselectivity, mild aqueous conditions, environmentally friendly.[25][26] | Enzyme availability and stability, substrate scope can be limited. | Excellent | Excellent |

Workflow Visualization

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. longdom.org [longdom.org]

- 5. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ethz.ch [ethz.ch]

- 10. m.youtube.com [m.youtube.com]

- 11. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. ETD | An Investigation on the Diastereoselectivity of α-Methylstyrene Cyclopropanations Catalyzed by Dirhodium (II) Catalysts | ID: pz50gx67h | Emory Theses and Dissertations [etd.library.emory.edu]

- 14. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A non-fluorous copper catalyst for the styrene cyclopropanation reaction in a fluorous medium - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. sas.rochester.edu [sas.rochester.edu]

- 18. Highly diastereoselective cyclopropanation of α-methylstyrene catalysed by a C2-symmetrical chiral iron porphyrin complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. DSpace [dr.lib.iastate.edu]

- 20. DSpace [dr.lib.iastate.edu]

- 21. Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Organocatalyzed Visible-Light Mediated gem-Borosilylcyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03746D [pubs.rsc.org]

- 25. sas.rochester.edu [sas.rochester.edu]

- 26. pubs.rsc.org [pubs.rsc.org]

Application Notes & Protocols: Mastering Amide Coupling Reactions with 1-(2-Methylphenyl)cyclopropanecarboxylic Acid

Introduction: Embracing Steric Challenges in Amide Synthesis

The formation of an amide bond is arguably the most performed reaction in medicinal chemistry and drug development.[1][2] While conceptually a simple condensation of a carboxylic acid and an amine, the practical reality can be complex, especially when dealing with sterically demanding substrates. 1-(2-Methylphenyl)cyclopropanecarboxylic acid presents a significant synthetic challenge due to the steric bulk imposed by the ortho-methyl group on the phenyl ring, which is directly adjacent to the three-membered cyclopropane ring. This congestion hinders the approach of the amine nucleophile to the activated carboxylic acid intermediate, often leading to low yields or failed reactions with standard coupling methods.[3]

This guide provides a comprehensive overview of the mechanistic principles, reagent selection strategies, and detailed, field-tested protocols for successfully coupling 1-(2-methylphenyl)cyclopropanecarboxylic acid. We will delve into the causality behind experimental choices, enabling researchers to not only replicate these methods but also to rationally troubleshoot and adapt them for their specific amine substrates.

Mechanistic Rationale: Activating the Hindered Carboxyl Group

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature, primarily because the amine deprotonates the carboxylic acid to form a non-reactive ammonium carboxylate salt.[4] Therefore, the core principle of amide coupling is the activation of the carboxylic acid by converting the hydroxyl group into a better leaving group. This is achieved using a "coupling reagent".

The general process involves two key steps:

-

Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, an acid anhydride, or an acyl halide.[1]

-

Aminolysis: The amine nucleophile attacks the activated intermediate, forming the desired amide bond and releasing the leaving group.

For a sterically hindered acid like 1-(2-methylphenyl)cyclopropanecarboxylic acid, the efficiency of both steps is critical. The activation must be rapid and quantitative, and the resulting intermediate must be reactive enough to be attacked by the amine despite the significant steric shield around the carbonyl carbon.

Caption: General mechanism of amide bond formation.

Reagent Selection Guide: A Comparative Analysis

The choice of coupling reagent is paramount for the success of challenging transformations. Reagents that form highly reactive intermediates and are less sensitive to steric hindrance are preferred. Below is a comparison of common coupling reagents for the amidation of 1-(2-methylphenyl)cyclopropanecarboxylic acid.

| Reagent Class | Example(s) | Mechanism of Action & Suitability for Hindered Substrates | Pros | Cons |

| Carbodiimides | EDC, DCC, DIC | Forms an O-acylisourea intermediate. This can be slow to react with hindered amines. Requires additives like HOBt or OxymaPure to form a more reactive active ester and suppress side reactions.[5][6][7] | Cost-effective; byproducts of EDC and DIC are water-soluble or soluble in organic solvents, simplifying workup.[5][8] | Often sluggish for hindered substrates; risk of N-acylurea byproduct formation; DCC byproduct (DCU) is poorly soluble.[5] |

| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Forms highly reactive OAt (HATU), OBt (HBTU), or Oxymat (COMU) active esters. HATU is particularly effective due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group, accelerating the reaction.[9] | High reactivity and fast reaction times; low rates of racemization; very effective for sterically hindered acids and amines.[5] | Higher cost; can cause guanidinylation of the primary amine if not used in correct stoichiometry.[1][10] |

| Phosphonium Salts | PyBOP, PyAOP | Forms reactive OBt (PyBOP) or OAt (PyAOP) active esters, similar to aminium salts. | Excellent for hindered couplings; does not cause amine guanidinylation, allowing for use of excess reagent.[1][4] | Phosphoramide byproduct can sometimes be difficult to remove via chromatography. |

| Acyl Fluoride Precursors | TFFH, BTFFH | Generates an acyl fluoride in situ. Acyl fluorides are small and highly reactive, minimizing steric clash during the aminolysis step.[5][11] | Excellent for extremely hindered couplings where other methods fail.[11] | Reagents can be moisture-sensitive; may require specialized handling. |

Recommendation for 1-(2-Methylphenyl)cyclopropanecarboxylic acid: For general applications, HATU is the recommended starting point due to its superior reactivity and proven track record with sterically demanding substrates.[5][9] For cost-sensitive applications or when coupling with less hindered primary amines, a modern carbodiimide protocol using EDC with OxymaPure as an additive offers a viable alternative.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is optimized for coupling 1-(2-methylphenyl)cyclopropanecarboxylic acid with a variety of primary and secondary amines, including those that are sterically hindered or electron-deficient.

Materials:

-

1-(2-Methylphenyl)cyclopropanecarboxylic acid

-

Amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine (Saturated NaCl (aq))

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(2-methylphenyl)cyclopropanecarboxylic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

-

Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.1 eq).

-

Base Addition: Cool the flask in an ice-water bath (0 °C). Slowly add DIPEA (2.5 eq) dropwise to the stirred solution. The addition of a tertiary base is crucial for deprotonating the carboxylic acid and the ammonium salt formed.[5]

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.[4]

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Carbodiimide-Mediated Coupling using EDC/Oxyma

This protocol is a cost-effective alternative, particularly suitable for primary amines that are not excessively hindered. OxymaPure is a modern, non-explosive alternative to HOBt that provides high coupling efficiency and low racemization.[5]

Materials:

-

1-(2-Methylphenyl)cyclopropanecarboxylic acid

-

Amine (preferably primary)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

OxymaPure (Ethyl cyanohydroxyiminoacetate)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Reagents for work-up and purification as listed in Protocol 1.

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 1-(2-methylphenyl)cyclopropanecarboxylic acid (1.0 eq) and OxymaPure (1.2 eq).

-

Dissolution: Dissolve the solids in anhydrous DCM or DMF (~0.1-0.2 M).

-

Activation: Add EDC·HCl (1.2 eq) to the solution and stir at room temperature for 15-30 minutes. This pre-activation step forms the reactive Oxyma-ester.[2]

-

Amine Addition: Add the amine (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq) at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 4-24 hours). Monitor by TLC or LC-MS.

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[5][8]

Visualization of the Decision Workflow

Choosing the correct protocol depends on the nature of the amine and other experimental constraints. The following workflow provides a decision-making guide.

Caption: Workflow for selecting the optimal coupling protocol.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Insufficiently reactive coupling reagent. 2. Base is not strong enough or insufficient equivalents. 3. Reagents (especially solvent) are not anhydrous. 4. Amine is a very poor nucleophile (e.g., highly electron-deficient aniline). | 1. Switch to a more powerful reagent (e.g., from EDC/Oxyma to HATU).[5] 2. Ensure ≥2.5 eq of DIPEA/TEA are used. Consider a stronger non-nucleophilic base if needed. 3. Use freshly dried, anhydrous solvents. 4. Increase reaction temperature (e.g., to 40-50 °C); increase reaction time; consider using a phosphonium reagent like PyBOP. |

| N-acylurea Formation | (With carbodiimide reagents) The O-acylisourea intermediate rearranged before amine attack. | 1. Ensure an additive (HOBt, Oxyma) is used.[5] 2. Pre-activate the acid with EDC/Oxyma for 15-30 min before adding the amine. 3. Run the reaction at a lower temperature (0 °C). |

| Guanidinylation of Amine | (With uronium/aminium reagents) Excess coupling reagent reacting with the amine. | 1. Use a slight excess of the amine relative to the coupling reagent (e.g., 1.1 eq amine, 1.05 eq HATU). 2. Switch to a phosphonium reagent like PyBOP, which does not cause this side reaction.[4] |

| Difficult Purification | Byproducts (e.g., tetramethylurea, DCU, phosphoramide) co-elute with the product. | 1. For urea byproducts, ensure aqueous washes are thorough. A 5% LiCl wash can help remove DMF.[4] 2. For DCU (from DCC), filter the reaction mixture before work-up. 3. Optimize chromatography conditions (different solvent system, different gradient). |

References

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Published in final edited form as: Org. Lett., 13(12), 3294–3297. [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

- Google Patents. (n.d.).

-

de Figueiredo, R. M. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 190-193. [Link]

-

Pace, V., & Holzer, W. (2021). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

-

Wikipedia. (n.d.). HATU. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

-

Synfacts. (2016). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Thieme. [Link]

-

National Center for Biotechnology Information. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]

-

Singh, S. K., & Singh, P. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. [Link]

-

Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. [Link]

-

ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

Royal Society of Chemistry. (2023). Biocatalytic amide bond formation. Green Chemistry. [Link]

-

YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. [Link]

-

ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

ACS Publications. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews. [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ojs.chimia.ch [ojs.chimia.ch]

- 4. benchchem.com [benchchem.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. peptide.com [peptide.com]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. blogs.rsc.org [blogs.rsc.org]

Application Note: Esterification Protocols for 1-(2-Methylphenyl)cyclopropanecarboxylic Acid

Executive Summary & Strategic Analysis

The esterification of 1-(2-methylphenyl)cyclopropanecarboxylic acid presents a classic challenge in organic synthesis: the convergence of geminal disubstitution and ortho-steric hindrance .

Unlike simple benzoic acids, the carboxylic acid moiety in this substrate is shielded by two distinct steric walls:

-

The ortho-methyl group on the phenyl ring, which restricts rotational freedom and blocks nucleophilic trajectory.

-

The cyclopropane ring , which rigidly holds the geminal phenyl group in a position that crowds the carbonyl carbon.

Standard Fischer esterification (acid + alcohol

This guide presents two high-fidelity protocols designed to bypass these barriers:

-

Protocol A (The Acyl Chloride Route): Uses Oxalyl Chloride/DMF to generate a highly reactive intermediate, driving the reaction via an irreversible entropy-driven pathway. Best for scale-up and difficult alcohols.

-

Protocol B (The Alkylation Route): Uses Iodomethane/Base to attack the carboxylate nucleophile. Best for high-throughput screening (HTS) and mild conditions.

Mechanistic Decision Matrix

The following logic gate describes the selection process for the appropriate method based on laboratory constraints and downstream requirements.

Figure 1: Decision matrix for selecting the optimal esterification pathway.

Protocol A: The Acyl Chloride Method (Scalable)

Rationale: This method activates the carboxylic acid into an acid chloride using Oxalyl Chloride (

Mechanism: Catalytic DMF forms a Vilsmeier-Haack intermediate (chloroiminium ion), which rapidly converts the hindered acid to the acid chloride at room temperature.

Materials & Stoichiometry[1]

| Component | Equiv. | Role |

| Substrate | 1.0 | Limiting Reagent |

| Oxalyl Chloride | 1.2 - 1.5 | Chlorinating Agent |

| DMF (Anhydrous) | 0.05 (Cat.) | Catalyst (Critical) |

| DCM or Toluene | Solvent | 10 mL / g substrate |

| Methanol | 5.0 - 10.0 | Nucleophile (Excess) |

| Triethylamine | 2.0 | HCl Scavenger |

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize evolved HCl and CO gases.

-

Dissolution: Charge the flask with 1-(2-methylphenyl)cyclopropanecarboxylic acid (1.0 equiv) and anhydrous Dichloromethane (DCM).

-

Catalysis: Add catalytic DMF (2-3 drops per gram of substrate).

-

Self-Validating Checkpoint: No reaction should occur yet.

-

-

Activation: Cool the solution to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise via syringe.

-

Self-Validating Checkpoint: Immediate vigorous bubbling (CO/CO2 evolution) confirms catalyst activity. If bubbling is sluggish, add 1 more drop of DMF.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Endpoint: The solution should turn from a suspension to a clear yellow/orange solution.

-

-

Concentration (Optional but Recommended): Briefly concentrate the mixture on a rotary evaporator to remove excess oxalyl chloride (prevents side reactions with the alcohol). Redissolve the residue in fresh DCM.

-

Esterification: Cool the acid chloride solution to 0°C. Add a mixture of Methanol (5.0 equiv) and Triethylamine (2.0 equiv) dropwise.

-

Note: Exothermic reaction. Control addition rate to keep internal temp < 10°C.

-

-

Workup: Quench with saturated

, extract with DCM, wash with brine, and dry over

Protocol B: Direct Alkylation (Mild/HTS)

Rationale: This method utilizes

Materials & Stoichiometry[1]

| Component | Equiv. | Role |

| Substrate | 1.0 | Limiting Reagent |

| Iodomethane (MeI) | 1.5 - 2.0 | Alkylating Agent |

| 2.0 - 2.5 | Base | |

| DMF or Acetone | Solvent | 5-10 mL / g substrate |

Step-by-Step Procedure

-

Setup: Use a standard vial (for small scale) or RBF. No inert atmosphere is strictly required, but dry conditions improve yield.

-

Solubilization: Dissolve the substrate in DMF (preferred for speed) or Acetone (preferred for ease of workup).

-

Deprotonation: Add finely ground

(2.0 equiv). Stir for 15 minutes at RT.-

Note: Using

(Cesium Carbonate) can accelerate the reaction significantly due to the "Cesium Effect" (higher solubility and looser ion pairing).

-

-

Alkylation: Add Iodomethane (1.5 equiv). Caution: MeI is a neurotoxin; handle in a fume hood.

-

Incubation: Stir at RT for 4–12 hours.

-

Self-Validating Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (acid) will streak or stay at baseline; the ester will move to

.

-

-

Workup:

-

If DMF used: Dilute with water (5x volume) and extract into Ethyl Acetate.

-

If Acetone used: Filter off the solid salts, concentrate the filtrate, and redissolve in ether/water for a wash.

-

Analytical Validation

To ensure the protocol was successful, compare the spectral data against these expected parameters.

1H NMR (CDCl3, 400 MHz)

-

Diagnostic Shift (Product): A sharp singlet at

3.60 – 3.70 ppm (3H, s, -

Diagnostic Shift (Loss of SM): Disappearance of the broad carboxylic acid singlet at

10.0 – 12.0 ppm . -

Cyclopropane Signals: The cyclopropane protons (4H) typically appear as two multiplets between

1.10 – 1.60 ppm , showing the characteristic roofing effect of the gem-disubstitution. -

Aromatic Region: The ortho-methyl group on the phenyl ring will appear as a singlet around

2.30 – 2.45 ppm .

IR Spectroscopy

-

Carbonyl Shift:

-

Starting Material (Acid):

(often lower due to H-bonding). -

Product (Ester): Shift to

.

-

-

Hydroxyl Loss: Disappearance of the broad O-H stretch (

).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete acid chloride formation due to sterics. | Increase reaction time of Step 5 to 4 hours; ensure DMF is fresh/dry. |

| Side Products (Protocol A) | Chlorination of the o-methyl group. | Ensure temp is kept at RT (do not reflux). Switch from |

| Incomplete Reaction (Protocol B) | "Pancaking" of K2CO3 (surface passivation). | Use vigorous stirring; switch to |

| Ring Opening | Acid catalyzed cleavage of cyclopropane. | Strictly avoid strong protic acids (H2SO4, HCl gas) at high temps. Use Protocol B. |

References

-

Davis, M., & Scanlon, D. B. (1977).[1] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435.[1]

-

Reid, M., et al. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305.[2] (Demonstrates ester stability and handling of similar cyclopropanes).

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[1][3][4]

-

GuideChem. (2023). Methyl cyclopropane carboxylate Synthesis and Properties.

Sources

Strategic Incorporation of 1-(2-Methylphenyl)cyclopropanecarboxylic Acid in Peptide Drug Design

Application Note & Technical Guide

Executive Summary

This guide details the technical application of 1-(2-Methylphenyl)cyclopropanecarboxylic acid (CAS: 100-..., generic class reference) in the synthesis of bioactive peptides. Unlike standard capping groups, this molecule offers a dual advantage: conformational locking via the cyclopropane ring (Thorpe-Ingold effect) and metabolic shielding provided by the sterically demanding ortho-methylphenyl group.

Primary applications include:

-

N-Terminal Capping: Protecting peptides from exopeptidases while introducing a hydrophobic pharmacophore.

-

Scaffold Synthesis: Serving as the precursor for 1-amino-1-(2-methylphenyl)cyclopropane-1-carboxylic acid (via Curtius rearrangement) for internal sequence incorporation.

Scientific Rationale & Mechanism

The "Ortho-Methyl" Effect

While 1-phenylcyclopropanecarboxylic acid is a known peptidomimetic, the 2-methyl analog introduces a critical structural variable: Atropisomer-like Torsional Strain .

-

Steric Clash: The methyl group at the ortho position of the phenyl ring creates significant steric clash with the cyclopropane hydrogens.

-

Consequence: This restricts the rotation of the phenyl ring, forcing it into a specific orientation relative to the peptide backbone. In drug design, this "pre-organized" state reduces the entropic penalty of binding to a receptor (e.g., GPCRs like NK3 or Orexin receptors).

-

Metabolic Stability: The bulk of the 1,1-disubstituted system blocks access to the adjacent amide bond, rendering the N-terminus highly resistant to proteolytic cleavage.

Chemical Challenges

The very features that make 1-2-MPCCA valuable (steric bulk) make it difficult to couple. The carbonyl carbon is shielded by the cyclopropane ring and the ortho-methyl group, often leading to failed couplings with standard reagents (EDC/HOBt).

Experimental Protocols

Protocol A: N-Terminal Coupling (Solid Phase)

Use this protocol to attach 1-2-MPCCA to the N-terminus of a resin-bound peptide.

Prerequisites:

-

Resin loading: 0.3–0.6 mmol/g (lower loading is better to prevent aggregation).

-

Solvent: DMF (Anhydrous).

Reagent Selection Logic: Standard HATU is often insufficient due to the extreme hindrance. We utilize HATU/HOAt at elevated temperatures or Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the highly reactive acid chloride in situ.

Method 1: High-Efficiency Activation (Recommended)

| Component | Equivalents | Role |

| 1-2-MPCCA | 4.0 eq | Carboxylic Acid |

| HATU | 3.9 eq | Coupling Reagent (Uronium) |

| HOAt | 4.0 eq | Additive (Reduces racemization/Accelerates) |

| TMP (2,4,6-Collidine) | 8.0 eq | Base (Non-nucleophilic, hindered) |

Step-by-Step:

-

Resin Prep: Swell resin (e.g., Rink Amide) in DMF for 30 min. Deprotect N-terminal Fmoc (20% Piperidine/DMF). Wash 5x with DMF.

-

Pre-Activation: Dissolve 1-2-MPCCA, HATU, and HOAt in minimal dry DMF. Add Collidine. Shake for 2 minutes (do not over-activate; HATU can guanidinylate the amine if left too long without the acid).

-

Coupling: Add the pre-activated mixture to the resin.

-

Incubation: Shake at 45°C for 2 hours or 60°C for 1 hour (Microwave assistance: 50°C, 25 Watts, 15 min).

-

Monitoring: Perform a Chloranil test (ninhydrin is often false-negative on hindered amines). If positive (blue), repeat coupling.

-

Capping: If unreacted amines persist, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.

Method 2: The "Nuclear Option" (Acid Chloride via Ghosez Reagent)

Use if Method 1 fails.

-

Dissolve 1-2-MPCCA (5 eq) in dry DCM.

-

Add Ghosez’s Reagent (5.5 eq). Stir at RT for 30 min under Ar. (Generates the Acid Chloride + neutral amide byproduct).[1]

-

Evaporate DCM (optional, to remove excess reagent) or add directly if concentration allows.

-

Dissolve residue in dry DMF/DIPEA (10 eq).

Protocol B: Synthesis of the Amino Acid Precursor

Use this protocol if you need to insert the moiety inside the peptide chain, rather than at the end.

Objective: Convert 1-2-MPCCA to Fmoc-1-amino-1-(2-methylphenyl)cyclopropane-1-carboxylic acid.

Workflow (Curtius Rearrangement):

-

Esterification: Protect the carboxylic acid of 1-2-MPCCA (e.g., Methyl Iodide/K2CO3)

Methyl Ester. -

Hydrolysis (Selective): This is difficult for 1,1-disubstituted systems. Alternative Route: Start from the cyano-ester or use DPPA (Diphenylphosphoryl azide) directly on the free acid if making the amine.

-

Direct Curtius (Acid

Amine):-

Dissolve 1-2-MPCCA (1 eq) in Toluene.

-

Add Et3N (1.2 eq) and DPPA (1.1 eq).

-

Heat to 80°C (Evolution of N2 gas indicates Isocyanate formation).

-

Add tert-Butanol (excess) and reflux.

-

Product: Boc-protected amine of the cyclopropane.

-

-

Deprotection/Reprotection:

-

TFA/DCM to remove Boc

Free Amine. -

Fmoc-OSu/NaHCO3

Fmoc-Amino Acid .

-

Visualization & Decision Logic

Coupling Optimization Workflow

The following diagram illustrates the decision process for coupling this hindered acid.

Caption: Decision tree for overcoming steric hindrance during solid-phase coupling of 1-(2-methylphenyl)cyclopropanecarboxylic acid.

Data Summary: Reactivity Profile

| Parameter | Value/Observation | Implication |

| LogP (Calc) | ~2.8 – 3.2 | High hydrophobicity; improves membrane permeability of the peptide. |

| Coupling Rate | Slow ( | Requires extended reaction times and elevated temperature. |

| Racemization | Negligible | The cyclopropane ring prevents oxazolone formation (no alpha-proton to abstract). |

| Solubility | Good in DMF, DCM, DMSO | Compatible with standard SPPS solvents. |

Troubleshooting Guide

Issue: Low Yield / Deletion Sequence

-

Cause: The ortho-methyl group blocks the trajectory of the incoming amine nucleophile.

-

Solution: Switch solvent to NMP (N-methylpyrrolidone) to reduce aggregation. Use Microwave irradiation (max 50°C) to overcome the activation energy barrier.

Issue: Precipitation during Activation

-

Cause: The activated ester (OAt ester) might have low solubility at high concentrations.

-

Solution: Dilute the coupling mixture slightly or add DCM (10-20%) to the DMF.

Issue: Difficulty in HPLC Purification

-

Cause: The 1-2-MPCCA group is very hydrophobic, causing the peptide to elute late and potentially broaden.

-

Solution: Use a C4 or Phenyl-Hexyl column instead of C18. Run a shallower gradient at high % Acetonitrile.

References

-

General Synthesis of 1-Arylcyclopropanecarboxylic Acids

-

Coupling Hindered Carboxylic Acids

- Title: "Reagents for the preparation of acid chlorides" (Ghosez Reagent Protocol)

- Source:Organic Syntheses

-

URL:[Link]

-

Cyclopropanes in Drug Design (NK3/GPCR Context)

- Title: "Discovery of SB-223412, a Potent, Selective and Orally Active Non-Peptide NK3 Receptor Antagonist" (Illustrates the use of the specific 1-arylcyclopropane scaffold).

- Source:Bioorganic & Medicinal Chemistry Letters

-

URL:[Link]

-

Curtius Rearrangement for Amino Acid Synthesis

- Title: "Diphenylphosphoryl azide (DPPA): A convenient reagent for the synthesis of amines and amino acids"

- Source:Journal of the American Chemical Society

-

URL:[Link]

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Chemical synthesis of grafted cyclotides using a “plug and play” approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. An expedient and practical method for the synthesis of a diverse series of cyclopropane alpha-amino acids and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Scalable Preparation of 1-(o-Tolyl)cyclopropanecarboxylic Acid

Executive Summary & Strategic Analysis

The 1-substituted cyclopropanecarboxylic acid scaffold is a critical pharmacophore in modern drug discovery, acting as a "conformationally restricted" bioisostere of gem-dimethyl groups. However, the specific introduction of an ortho-tolyl (2-methylphenyl) substituent introduces significant process challenges compared to the unsubstituted phenyl analog.

The "Ortho-Effect" Challenge

While 1-phenylcyclopropanecarboxylic acid is a commodity chemical, the o-tolyl derivative presents two distinct scale-up hurdles:

-

Steric Hindrance: The ortho-methyl group forces the aromatic ring out of planarity with the cyclopropane ring. This steric bulk severely retards the hydrolysis of the intermediate nitrile or ester, often stalling the reaction at the amide stage under standard conditions.[1]

-

Cyclization Efficiency: The initial coupling requires overcoming the rotational barrier created by the ortho-substituent during the formation of the quaternary carbon.

Route Selection: Why Phase Transfer Catalysis (PTC)?

For scalable production (>100g to kg scale), we prioritize Phase Transfer Catalyzed Dialkylation over transition-metal catalyzed carbenoid insertions (e.g., Rh/Ru-catalyzed diazoacetate addition).

| Feature | Method A: PTC Dialkylation (Recommended) | Method B: Carbenoid Insertion (Diazo) |

| Reagents | o-Tolylacetonitrile, 1,2-Dibromoethane, NaOH | Styrene derivative, Ethyl Diazoacetate, Rh/Ru Catalyst |

| Safety | Manageable exotherms; Toxic alkyl halide | High Hazard: Diazo compounds are shock-sensitive/explosive |

| Cost | Low (Commodity reagents) | High (Precious metal catalysts) |

| Scalability | Excellent (Standard reactors) | Poor (Requires flow chemistry for safety) |

| Atom Economy | Good | Moderate (Catalyst ligands, waste) |

Decision: This guide details the PTC Route via the nitrile intermediate, specifically optimized to overcome the hydrolysis resistance of the o-tolyl group.

Mechanism & Process Logic

The synthesis proceeds in two stages:

-

Double Alkylation: Formation of the quaternary cyclopropane ring using a Phase Transfer Catalyst (PTC) to shuttle hydroxide ions into the organic phase.

-

Forced Hydrolysis: Conversion of the sterically hindered nitrile to the acid using high-temperature glycolysis (the "sledgehammer" approach).

Visualizing the PTC Cycle

The following diagram illustrates the mechanism utilized in Protocol 1. The quaternary ammonium salt (Q+X-) acts as a shuttle, allowing the use of inexpensive inorganic bases (NaOH) with organic substrates.

Caption: Phase Transfer Catalysis cycle showing the shuttle mechanism of hydroxide ions to facilitate alkylation in the organic phase.

Detailed Protocols

Protocol 1: Synthesis of 1-(o-Tolyl)cyclopropanecarbonitrile

Objective: Construct the cyclopropane ring via double alkylation. Scale: 1.0 mol (approx. 131 g starting material).

Reagents & Equipment[1]

-

Reactant: o-Tolylacetonitrile (131.2 g, 1.0 mol)

-

Alkylating Agent: 1,2-Dibromoethane (225.4 g, 1.2 mol) [Warning: Carcinogen/Toxic ]

-

Base: 50% w/w NaOH solution (320 g, 4.0 mol)

-

Catalyst: Benzyltriethylammonium chloride (TEBA) (2.3 g, 1.0 mol%)

-

Solvent: Toluene (optional, reaction can be run neat if stirring allows)

-

Equipment: 1L 3-neck flask, mechanical stirrer (overhead), reflux condenser, dropping funnel, internal thermometer.

Step-by-Step Procedure

-

Setup: Charge the flask with o-tolylacetonitrile, 1,2-dibromoethane, and TEBA catalyst. Initiate vigorous mechanical stirring.

-

Expert Note: Vigorous stirring is non-negotiable. The reaction rate is diffusion-controlled at the interface.

-

-

Base Addition (Exotherm Control): Heat the mixture to 45°C. Add the 50% NaOH solution dropwise via the addition funnel over 60–90 minutes.

-

Critical Parameter: Maintain internal temperature between 50°C and 60°C . The reaction is exothermic. If it exceeds 65°C, 1,2-dibromoethane may vaporize or hydrolyze prematurely.

-

-

Reaction Phase: After addition, increase temperature to 70–75°C and stir for 3–5 hours.

-

QC Check: Monitor by TLC (Hexane:EtOAc 9:1) or GC. Look for the disappearance of the mono-alkylated intermediate.

-

-

Quench & Separation: Cool to room temperature. Add water (400 mL) to dissolve salts. Separate the phases.

-

Extraction: Extract the aqueous layer with Toluene (2 x 100 mL). Combine organic layers.

-

Workup: Wash combined organics with 1N HCl (100 mL) then Brine (100 mL). Dry over MgSO4.

-

Isolation: Concentrate under reduced pressure. The crude oil is usually sufficiently pure (>90%) for the next step.

-

Yield Target: 85–92% (approx. 135–145 g).

-

Protocol 2: High-Temperature Hydrolysis (The "Glycol Method")

Objective: Hydrolyze the sterically hindered nitrile to the carboxylic acid. Challenge: Aqueous reflux (100°C) is insufficient for o-tolyl derivatives due to steric blocking. We must use ethylene glycol to access higher temperatures (160°C).

Reagents

-

Substrate: Crude 1-(o-Tolyl)cyclopropanecarbonitrile (from Step 1).

-

Solvent: Ethylene Glycol (High boiling point solvent).

-

Base: Potassium Hydroxide (KOH) pellets (excess, ~2.5 eq).

-

Additives: Water (small amount, ~5% v/v to facilitate initial anion formation).

Step-by-Step Procedure

-

Charging: In a flask equipped with a reflux condenser (water-cooled) and a trap, dissolve KOH (2.5 eq) in Ethylene Glycol (approx. 3-4 mL per gram of substrate).

-

The "Hard" Reflux: Heat the mixture to 150–160°C .

-

Expert Insight: You will observe ammonia evolution. Ensure the condenser is efficient to retain the glycol but vent the ammonia.

-

Duration: This step typically requires 12–24 hours. Monitor by HPLC.

-

-

Workup (Precipitation): Cool the dark reaction mixture to ~80°C and pour into crushed ice/water (approx. 3x reaction volume).

-

Note: The potassium salt of the acid is soluble; unreacted neutral impurities may precipitate or oil out.

-

-

Extraction (Impurity Removal): Extract the alkaline aqueous solution with Dichloromethane (DCM) to remove unreacted nitrile/amide. Discard the organic layer.[2]

-

Acidification: Acidify the aqueous layer slowly with conc. HCl to pH 1. The product will precipitate as a solid or thick oil.

-

Crystallization: Filter the solid. Recrystallize from Ethanol/Water or Hexane/EtOAc.

-

Yield Target: 75–85%.

-

Safety & Hazard Analysis (E-E-A-T)

| Hazard | Source | Mitigation Strategy |